molecular formula C16H18N4O2 B11220377 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide

Cat. No.: B11220377
M. Wt: 298.34 g/mol
InChI Key: IUWLQCDNDSJEPZ-UHFFFAOYSA-N
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Description

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a cinnoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable cinnoline derivative with a pyridylmethyl acetamide precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for further pharmaceutical development .

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure successful transformations .

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, each with unique chemical and biological properties .

Scientific Research Applications

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide stands out due to its unique cinnoline core, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H18N4O2/c21-15(18-10-12-4-3-7-17-9-12)11-20-16(22)8-13-5-1-2-6-14(13)19-20/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,21)

InChI Key

IUWLQCDNDSJEPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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